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Cortisol 21-Thiolacetate

Cat. No.: B1144552
CAS No.: 74755-63-8
M. Wt: 420.56
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Description

Contextualizing Thiolated Steroid Derivatives in Chemical Biology

The introduction of sulfur-containing functional groups, particularly thiols and their derivatives like thioesters, into bioactive molecules is a powerful strategy in chemical biology. rsc.orgrsc.org Thiolated compounds serve as versatile handles for a variety of chemical modifications. The unique reactivity of the sulfur atom allows for specific conjugation to proteins, attachment to surfaces like gold nanoparticles, or participation in radical-mediated reactions for further synthesis. rsc.orgnih.gov

In the context of steroids, thiolation provides a means to create novel molecular probes and potential therapeutic agents. nih.govmdpi.com The thiol group's nucleophilic nature is key to its utility. rsc.org For instance, coenzyme A, a natural and central metabolite, utilizes a terminal thiol group to form thioesters with acyl groups, activating them for a range of biochemical reactions, including the initial steps of steroid biosynthesis. rsc.org By synthetically introducing a thiol or thioacetate (B1230152) group onto a steroid scaffold, researchers can mimic or intercept these natural processes, create ligands for affinity chromatography, or develop tools for studying steroid-protein interactions. acs.org The synthesis of such derivatives often involves multi-step processes to introduce the thiol functionality, which can then be used for intramolecular coupling or conjugation. rsc.orgnih.gov

Historical and Contemporary Significance of C-21 Modifications in Corticosteroid Research

The C-21 position of corticosteroids like cortisol has long been a focal point of research and drug development. clinexprheumatol.org Cortisol, a glucocorticoid produced by the adrenal cortex, plays a vital role in metabolism, immune response, and stress. wikipedia.orgnih.gov Its biosynthesis from cholesterol involves a series of enzymatic steps, with the final hydroxylation at the C-21 position by the enzyme CYP21A2 (steroid 21-hydroxylase) being critical for its biological activity. frontiersin.orgwikipedia.org This reaction converts 17α-hydroxyprogesterone into 11-deoxycortisol, a direct precursor to cortisol. frontiersin.org

Historically, the manipulation of the C-21 position has been instrumental in the development of synthetic corticosteroids. clinexprheumatol.org Early research established that modifications at this site could profoundly alter a steroid's potency, duration of action, and pharmacokinetic profile. ontosight.ai Esterification at the C-21 hydroxyl group is a common strategy to create prodrugs, such as cortisol 21-mesylate, where the ester is later hydrolyzed in the body to release the active cortisol. ontosight.ai The exploration of various C-21 derivatives has led to a vast library of corticosteroids with tailored properties for therapeutic use. clinexprheumatol.orgwikipedia.org Research has shown that the composition of the A-ring of the steroid is also crucial, as a 3-oxo group is indispensable for effective C-21 hydroxylation by CYP21A2. frontiersin.org

Rationale for Investigating Cortisol 21-Thiolacetate in Preclinical Science

The investigation of this compound in preclinical science is driven by the combination of the known biological importance of the C-21 position and the unique chemical utility of the thioacetate group. Replacing the C-21 hydroxyl group of cortisol with a thioacetate moiety creates a novel compound with distinct properties and potential applications.

One primary rationale is the exploration of its biological activity. The substitution of an oxygen atom with a sulfur atom can lead to altered binding affinity for glucocorticoid receptors and modified metabolic stability. researchgate.net Studies on related steroidal C-21 mercapto derivatives suggest that such modifications can create "dissociated steroids," where anti-inflammatory effects are separated from other systemic effects. researchgate.netgoogle.com This dissociation is a major goal in the development of safer anti-inflammatory drugs. google.com

Furthermore, this compound can serve as a valuable research tool. The thioacetate can be readily hydrolyzed to a free thiol, providing a reactive site for conjugation. This allows for the creation of cortisol-based probes for studying receptor interactions, cellular uptake, and distribution. Such tools are essential for visualizing physiological activity and advancing molecular imaging in preclinical research. core.ac.uk The compound also represents a potential prodrug, where the thioester linkage could be cleaved by intracellular esterases, releasing a thiol-containing cortisol analogue at a target site. This targeted release mechanism is a key area of investigation in preclinical studies aiming to improve drug efficacy and reduce off-target effects. scispace.com

Data Tables

Table 1: Comparison of Functional Groups at Key Positions of Cortisol and a Thiolated Derivative

CompoundC-3 PositionC-11 PositionC-17 PositionC-21 Position
Cortisol Ketone (=O)Hydroxyl (-OH)Hydroxyl (-OH)Hydroxyl (-OH)
This compound Ketone (=O)Hydroxyl (-OH)Hydroxyl (-OH)Thioacetate (-SCOCH₃)

Table 2: Significance of Key Positions in Cortisol Biosynthesis and Modification

PositionBiological SignificanceCommon Synthetic ModificationsResearch Rationale
C-3 A 3-oxo group is essential for substrate recognition by key biosynthetic enzymes like CYP21A2. frontiersin.orgNot commonly modified to retain activity.Understanding enzyme-substrate specificity.
C-11 An 11β-hydroxyl group is crucial for glucocorticoid activity. clinexprheumatol.orgOxidation to a ketone (forms cortisone).To create prodrugs (cortisone is converted to cortisol in vivo).
C-21 Hydroxylation at this site by CYP21A2 is a final, critical step in cortisol synthesis. frontiersin.orgnhsggc.scotEsterification, Halogenation, Thiolation.To create prodrugs, enhance potency, and develop research tools. ontosight.aigoogle.com

Properties

CAS No.

74755-63-8

Molecular Formula

C₂₃H₃₂O₅S

Molecular Weight

420.56

Synonyms

11β,17-Dihydroxy-21-mercaptoprogesterone 21-Acetate;  11β,17-Dihydroxy-21-mercaptopregn-4-ene-3,20-dione 21-Acetate;  (11β)-21-(Acetylthio)-11,17-dihydroxypregn-4-ene-3,20-dione; 

Origin of Product

United States

Preclinical Biochemical and Mechanistic Investigations of Cortisol 21 Thiolacetate

In Vitro Enzymatic Transformations and Metabolic Fate Studies

The metabolic fate of Cortisol 21-Thiolacetate is initiated by enzymatic processes that modify its unique thiolacetate group at the C21 position. These transformations are critical in determining the compound's subsequent biological activity and interactions.

Cleavage of the Thiolacetate Moiety by Esterases/Thiolesterases

The thiolester bond (R-S-CO-R') is susceptible to enzymatic hydrolysis. In biological systems, various esterases and more specific thiolesterases catalyze the cleavage of such bonds. This reaction is thermodynamically favorable and results in the release of a free thiol (sulfhydryl) group and a carboxylic acid. While direct studies on this compound are not extensively documented, the general principle of thioester hydrolysis suggests that it would be converted to cortisol 21-thiol and acetic acid. This enzymatic cleavage is a critical activation step, as the resulting free sulfhydryl group is chemically reactive and can undergo further metabolic transformations. The hydrolysis of thioester bonds can also be facilitated non-enzymatically by thiol-containing compounds like cysteine through a thiol-thioester exchange reaction.

Oxidation Pathways of the Sulfhydryl or Thiolacetate Group

Following the cleavage of the thiolacetate moiety to reveal a free sulfhydryl group on the cortisol backbone, this reactive group is subject to various oxidation pathways. Thiol groups are known to be susceptible to oxidation, which can occur through enzymatic or non-enzymatic processes, particularly in the presence of reactive oxygen species (ROS).

Potential oxidative fates of the cortisol 21-thiol metabolite include:

Disulfide Formation: Two thiol-containing molecules can be oxidized to form a disulfide bond (R-S-S-R). This could involve two molecules of cortisol 21-thiol or one molecule of cortisol 21-thiol and another thiol-containing molecule, such as glutathione.

Higher Oxidation States: The sulfur atom can be progressively oxidized to form sulfenic acid (R-SOH), sulfinic acid (R-SO2H), and ultimately sulfonic acid (R-SO3H). These transformations represent irreversible oxidation steps that would likely alter the biological activity of the steroid.

These oxidative modifications are significant as they can change the molecule's polarity, reactivity, and ability to interact with biological targets.

Interactions with Steroid-Modifying Enzymes (e.g., 11β-Hydroxysteroid Dehydrogenases, 21-Dehydroxylases, 17α-Hydroxylase)

The modification at the C21 position of the cortisol structure can influence its interaction with key enzymes involved in steroid metabolism.

11β-Hydroxysteroid Dehydrogenases (11β-HSD): There are two main isoforms of this enzyme. 11β-HSD1 typically acts as a reductase, converting inactive cortisone (B1669442) to active cortisol, while 11β-HSD2 inactivates cortisol by converting it to cortisone. The substrate binding domain of 11β-HSDs can be sensitive to the structure of the steroid side chain. Studies have indicated that bulky groups at the C-21 position can hinder substrate binding. Therefore, the 21-thiolacetate group, and potentially the resulting 21-thiol, may not be efficient substrates for either 11β-HSD isoform, potentially altering the local concentration and activity of the cortisol analog.

21-Dehydroxylases: The primary function of the 21-hydroxylase (CYP21A2) enzyme is to introduce a hydroxyl group at the C21 position of progesterone (B1679170) and 17α-hydroxyprogesterone, a critical step in the synthesis of cortisol and aldosterone (B195564). A 21-dehydroxylase would perform the reverse reaction. The presence of a thiolacetate or thiol group instead of a hydroxyl group at C21 would likely make this compound a poor substrate for enzymes expecting a hydroxyl group, thereby preventing its conversion through this specific metabolic pathway.

17α-Hydroxylase (CYP17A1): This enzyme acts on the D-ring of the steroid at the C17 position, converting pregnenolone (B344588) and progesterone to their 17α-hydroxylated forms, a step upstream in the cortisol synthesis pathway. Since 17α-hydroxylase acts at a different position on the steroid nucleus, modifications at C21 are less likely to directly interfere with its catalytic activity on the steroid backbone itself, should the compound be a substrate in a reverse or alternative pathway.

Molecular Interactions with Receptor Systems in Preclinical Models

The biological effects of cortisol and its analogs are mediated through their interaction with specific intracellular receptors, primarily the glucocorticoid and mineralocorticoid receptors.

Glucocorticoid Receptor Binding and Agonism/Antagonism in Isolated Systems or Cell Lines

The glucocorticoid receptor (GR) is the primary target for cortisol and synthetic glucocorticoids. The binding affinity of a steroid to the GR is a key determinant of its potency. Structure-activity relationship studies have shown that modifications to the C21 position can significantly impact this affinity.

Research on various cortisol 21-esters has demonstrated that esterification of the 21-hydroxy group generally leads to a decrease in binding affinity for the GR compared to cortisol itself. For instance, Cortisol 21-acetate shows a substantially lower relative affinity for the rat thymus GR than the parent cortisol molecule. This suggests that the 21-hydroxyl group is important for optimal receptor interaction. While specific data for this compound is limited, the trend observed with other 21-esters implies that it would also exhibit a reduced binding affinity for the GR. The nature of the compound as an agonist or antagonist would depend on the conformational changes it induces in the receptor upon binding.

Table 1: Relative binding affinities of various cortisol esters to the rat thymocyte glucocorticoid receptor, with Cortisol set to 1.00. Data sourced from competitive binding assays.

Mineralocorticoid Receptor Interactions in Experimental Models

The mineralocorticoid receptor (MR) has a high affinity for aldosterone but also binds cortisol with a similar affinity in vitro. In tissues like the kidney, the enzyme 11β-HSD2 protects the MR from being overwhelmed by the much higher circulating concentrations of cortisol by converting it to cortisone, which has a low affinity for the MR.

The interaction of this compound with the MR would be influenced by its own binding affinity and its susceptibility to metabolism by 11β-HSD2. Given that modifications at the C21 position affect GR binding, it is plausible that the 21-thiolacetate group would also alter the affinity for the MR. If the compound is a poor substrate for 11β-HSD2, as hypothesized above, it could potentially act as an MR agonist in tissues expressing this receptor, as it would not be efficiently inactivated. This could lead to mineralocorticoid-like effects. However, without direct experimental data, the precise nature of its interaction—whether as an agonist or antagonist and its binding affinity relative to aldosterone and cortisol—remains to be determined.

Information regarding the preclinical biochemical and mechanistic investigations of the specific chemical compound "this compound" is not available in the currently accessible scientific literature based on the conducted searches.

Therefore, it is not possible to provide a detailed, evidence-based article on the preclinical biochemical and mechanistic investigations of this compound as per the requested outline. The following sections, which were intended to be populated with specific research findings, remain unaddressed due to the lack of available data:

In Vivo Animal Model Studies

Pharmacokinetic and Metabolic Profiling in Animal Species

Future research may shed light on the unique properties and biological activities of this compound. However, at present, this specific derivative of cortisol appears to be uncharacterized in the public domain of scientific research.

Organ-Specific Biochemical Responses to this compound Administration in Animal Models

The administration of exogenous glucocorticoids instigates a cascade of biochemical responses that vary significantly between different organs. While direct studies on this compound are not extensively available in the public domain, the organ-specific biochemical responses can be inferred from the well-documented effects of its parent compound, cortisol, and other C21-esterified glucocorticoids in various animal models. These compounds are known to modulate gene expression and cellular function in key metabolic and endocrine tissues, including the liver, kidneys, and adrenal glands. researchgate.netendocrinology.org

Hepatic Response: The liver is a primary target for glucocorticoids, where they exert profound effects on glucose and lipid metabolism. nih.gov Following administration, this compound is anticipated to be hydrolyzed to cortisol, which then influences hepatic enzyme activity. A primary effect of cortisol in the liver is the induction of gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. wikipedia.org This is achieved through the upregulation of key gluconeogenic enzymes. nih.gov

Furthermore, cortisol is known to induce the expression of cytochrome P450 enzymes, particularly the CYP3A subfamily, in hepatocytes. nih.gov This can alter the metabolism of various endogenous and exogenous substances. It is plausible that this compound, upon conversion to cortisol, would elicit similar changes in hepatic enzyme profiles. In animal models, cortisol administration has been shown to modulate the activity of enzymes involved in amino acid metabolism as well. sci-hub.red

Renal Response: In the kidneys, glucocorticoids play a role in regulating electrolyte and water balance, as well as acid-base homeostasis. nih.govresearchgate.net Chronic administration of potent glucocorticoids in animal models has been demonstrated to increase endogenous acid production and stimulate renal hydrogen ion secretion. nih.govresearchgate.net While cortisol has weaker mineralocorticoid activity compared to aldosterone, at pharmacological concentrations, it can influence renal function. The metabolic effects of glucocorticoids in the kidney also extend to glucose metabolism, with evidence of increased glucocorticoid metabolism in diabetic kidney disease models. plos.org Therefore, administration of this compound would likely lead to alterations in renal biochemical markers related to these functions.

Adrenal Gland Response: The administration of any exogenous glucocorticoid, including what would be expected from this compound, has a significant impact on the hypothalamic-pituitary-adrenal (HPA) axis. zerotofinals.com Through a negative feedback mechanism, exogenous glucocorticoids suppress the secretion of corticotropin-releasing hormone (CRH) from the hypothalamus and adrenocorticotropic hormone (ACTH) from the pituitary gland. endocrinology.orgendocrinology.org This leads to a reduction in the stimulation of the adrenal cortex and, consequently, a decrease in the endogenous production of cortisol. zerotofinals.com Prolonged administration can lead to adrenal atrophy. This suppression of endogenous steroidogenesis is a hallmark biochemical response of the adrenal glands to exogenous glucocorticoid therapy.

The following table summarizes the anticipated organ-specific biochemical responses to this compound administration in animal models, based on the known effects of cortisol and its esters.

OrganAnticipated Biochemical ResponseKey Mediators/Pathways
Liver Increased gluconeogenesisUpregulation of gluconeogenic enzymes
Induction of CYP3A enzymesPregnane X Receptor (PXR) activation
Altered amino acid metabolismModulation of aminotransferases
Kidney Increased renal acid secretionStimulation of H+-ATPase
Altered electrolyte handlingInteraction with mineralocorticoid receptors
Adrenal Gland Suppression of endogenous cortisol synthesisNegative feedback on HPA axis (CRH/ACTH)

Comparative Biochemical Activity with Parent Cortisol in Animal Systems

The biochemical activity of this compound is intrinsically linked to its structural relationship with its parent compound, cortisol. The modification at the C21 position, replacing the hydroxyl group with a thiolacetate group, is expected to alter its pharmacokinetic profile and its interaction with the glucocorticoid receptor (GR).

Clinical and preclinical studies comparing cortisone acetate (B1210297) (another C21-ester) with hydrocortisone (B1673445) (cortisol) have demonstrated differences in their metabolic effects, even when administered at what are considered equivalent doses. nih.gov Such findings underscore that the C21 modification can lead to distinct pharmacokinetic and pharmacodynamic profiles. For example, the peak serum cortisol concentration is delayed and may be lower after administration of the ester form compared to the parent compound. nih.gov

In animal models, the anti-inflammatory potency of glucocorticoid esters is often correlated with their ability to be hydrolyzed to the active alcohol form at the site of action. Therefore, the biochemical activity of this compound in animal systems is anticipated to be qualitatively similar to cortisol but may differ in terms of onset, duration, and magnitude of effect.

The following table provides a comparative overview of the expected biochemical activities of this compound and its parent compound, cortisol.

Biochemical ActivityCortisolThis compound (Anticipated)
Glucocorticoid Receptor (GR) Binding High affinityLower affinity (requires hydrolysis to cortisol for full activity) nih.gov
Hepatic Gluconeogenesis Direct and potent inductionIndirect induction following conversion to cortisol
Anti-inflammatory Effect Potent and directDependent on the rate of hydrolysis to cortisol
HPA Axis Suppression Direct negative feedbackIndirect negative feedback following conversion to cortisol

Advanced Analytical Methodologies for Cortisol 21 Thiolacetate Research

Spectroscopic Techniques for Structural Elucidation in Researchnih.gov

Spectroscopic methods are fundamental in confirming the chemical structure of synthesized compounds like Cortisol 21-thiolacetate. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework.

Infrared spectroscopy would be expected to show characteristic absorption bands for the carbonyl groups (C=O) of the steroid nucleus and the thioester, as well as the hydroxyl groups (O-H).

Table 1: Representative ¹H NMR Chemical Shifts for a Hydrocortisone (B1673445) S-21-Thioacetate Derivative google.com

Proton Chemical Shift (ppm) Multiplicity
18-CH₃1.00s
19-CH₃1.48s
11-βOH1.70m
Ester CH₃ at 212.35s
21-CH₂3.80s
11-CH4.55m
4-CH5.70s
s = singlet, m = multiplet
Data obtained in deuterochloroform on a 60 MHz instrument. google.com

Chromatographic Separation and Quantification in Biological Matrices (Preclinical)researchgate.netdundee.ac.ukmdpi.comresearchgate.netmdpi.com

The quantification of this compound in preclinical research, particularly within complex biological matrices like plasma, serum, or tissue homogenates, relies heavily on chromatographic techniques coupled with sensitive detection methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of steroids in biological fluids due to its high sensitivity, specificity, and robustness. nih.govnih.govmdpi.comthermofisher.com While specific LC-MS/MS methods for this compound are not widely published, methods developed for cortisol and other corticosteroids can be adapted. nih.govnih.govmdpi.comthermofisher.comendocrine-abstracts.org

An LC-MS/MS assay for this compound would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often through liquid-liquid extraction or solid-phase extraction, to remove interfering substances. nih.gov

Chromatographic Separation: Separation of this compound from other endogenous steroids and metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. thermofisher.comendocrine-abstracts.org

Mass Spectrometric Detection: Ionization of the analyte (e.g., via electrospray ionization) and detection using a tandem mass spectrometer. The use of multiple reaction monitoring (MRM) provides high specificity by monitoring a specific precursor ion and its characteristic product ion. mdpi.com

Stable isotope-labeled internal standards are often employed to ensure high accuracy and precision in quantification. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis. researchgate.netrestek.comnih.govnih.gov However, due to the low volatility of steroids, derivatization is typically required to convert them into more volatile and thermally stable compounds. restek.comnih.gov For this compound, this would likely involve derivatization of the hydroxyl groups.

GC-MS offers excellent chromatographic resolution, allowing for the separation of closely related steroid isomers. nih.gov High-resolution GC coupled with MS can provide comprehensive steroid profiles in biological samples. nih.gov

Immunoassays, such as enzyme-linked immunosorbent assays (ELISA), are widely used for the quantification of hormones like cortisol due to their high throughput and ease of use. arborassays.comraybiotech.comelabscience.comabcam.commpbio.commdpi.com These assays utilize antibodies that specifically bind to the target analyte.

For this compound, a specific antibody would need to be developed. The specificity of this antibody would be crucial to avoid cross-reactivity with endogenous cortisol and other related steroids. nih.gov An enzyme immunoassay for cortisol has been developed using Cortisol 21-amine, demonstrating the feasibility of creating assays based on derivatives at the C-21 position. nih.gov A competitive ELISA format is commonly used for small molecules like steroids. arborassays.comabcam.com In such an assay, this compound in the sample would compete with a labeled form of the compound for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample. arborassays.com

Advanced Detection and Characterization Methods (e.g., Nuclear Magnetic Resonance, X-ray Crystallography for Synthesized Compounds)nih.gov

For the definitive structural confirmation of newly synthesized batches of this compound, advanced techniques such as high-field Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable.

High-field NMR (e.g., 500 MHz or higher) would provide more detailed structural information than lower-field instruments, allowing for the complete assignment of all proton and carbon signals in the this compound molecule. mdpi.comresearchsolutions.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity of atoms within the molecule.

X-ray crystallography, if a suitable single crystal of this compound can be grown, would provide the absolute three-dimensional structure of the molecule in the solid state. nih.gov This technique offers an unambiguous determination of the stereochemistry and conformation of the steroid.

Challenges in Quantification and Metabolite Identification in Complex Biological Systemsresearchgate.netdundee.ac.uk

The quantification and metabolite identification of this compound in biological systems present several challenges.

One significant challenge is the potential for extensive metabolism. A study on a similar C-21 thiol ester steroid, tixocortol (B133387) pivalate, revealed several metabolic pathways. nih.gov These included transformations common to cortisol, such as reduction of the A-ring and the C-20 carbonyl group, as well as pathways specific to the C-21 thiol ester function. nih.gov These specific pathways led to the formation of methylthio, methylsulfinyl, and methylsulfonyl derivatives, and cleavage of the C-21-S bond. nih.gov Similar metabolic transformations can be anticipated for this compound, leading to a diverse range of metabolites that need to be identified and characterized.

The presence of endogenous cortisol and its numerous metabolites can interfere with the analysis of this compound, necessitating highly specific analytical methods. nih.gov Furthermore, the potential for the thiolacetate group to be hydrolyzed in biological systems could lead to the formation of cortisol, further complicating the interpretation of analytical results.

The development of robust analytical methods must therefore account for these potential metabolic transformations and interferences to ensure accurate quantification and a comprehensive understanding of the compound's fate in biological systems. researchgate.net

Molecular Modeling and Structure Activity Relationship Sar Studies

Computational Chemistry Approaches for Conformation and Dynamics

Computational chemistry provides essential tools for investigating the three-dimensional structure (conformation) and the molecular movements (dynamics) of steroid molecules like Cortisol 21-thiolacetate. Understanding the molecule's preferred shapes and flexibility is fundamental to predicting its interaction with its biological target.

Molecular Dynamics (MD) simulations are a primary computational method used for this purpose. mdpi.comnih.gov These simulations model the movements of atoms and molecules over time by applying the principles of classical mechanics. Using software packages like GROMACS and force fields such as GROMOS96, researchers can simulate the behavior of a steroid in a virtual environment, often solvated in water to mimic physiological conditions. mdpi.com

The process typically begins with energy minimization of the steroid's structure to find its most stable, low-energy conformation. mdpi.com Following this, the system is gradually heated and equilibrated under controlled conditions (e.g., constant temperature and pressure) to achieve a realistic starting point. The production phase of the MD simulation then tracks the atomic coordinates over nanoseconds or even microseconds, generating a trajectory that reveals the molecule's dynamic behavior.

Ligand-Receptor Docking and Molecular Dynamics Simulations

To understand how this compound initiates a biological response, it is essential to model its interaction with the glucocorticoid receptor (GR). This process is typically studied using a two-step computational approach: molecular docking followed by molecular dynamics simulations.

Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For this compound, this involves placing the molecule into the ligand-binding pocket (LBP) of the GR. The LBP is a largely hydrophobic pocket within the receptor's ligand-binding domain (LBD). mdpi.comnih.gov Docking algorithms generate numerous possible binding poses and score them based on factors like electrostatic interactions and shape complementarity to identify the most likely and energetically favorable binding mode.

Molecular Dynamics (MD) simulations are then performed on the docked ligand-receptor complex. nih.gov These simulations provide a dynamic view of the interaction, revealing the stability of the binding pose and identifying key atomic interactions, such as hydrogen bonds and hydrophobic contacts, that maintain the complex. nih.gov MD simulations of the cortisol-GR complex have been used to identify crucial amino acid residues within the binding pocket that are essential for stabilizing the ligand. nih.gov A similar approach for this compound would reveal how the sulfur atom in the thiolacetate group alters the interaction network compared to the hydroxyl group in native cortisol.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Biochemical Activity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org In the context of glucocorticoids, QSAR studies help to predict the receptor binding affinity or anti-inflammatory potency of new derivatives based on their physicochemical properties and structural features. nih.govmdpi.com

A QSAR model is typically represented by the equation: Activity = f (molecular descriptors) wikipedia.org

Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, such as its lipophilicity (log P), electronic properties (e.g., partial charges), and steric parameters (e.g., molecular volume or van der Waals volume). nih.gov

For cortisol derivatives, studies have shown that modifications at the C17 and C21 positions significantly affect binding affinity for the GR. nih.gov For instance, esterification of the 21-hydroxy group can lead to a decrease in relative affinity, while esterification at the 17α-hydroxy group can substantially increase it. The specific ester group plays a critical role, with larger, more lipophilic groups often enhancing affinity at the C17 position.

Table 1: Relative Binding Affinity of Cortisol Esters for the Glucocorticoid Receptor This interactive table summarizes findings on how esterification at the C17 and C21 positions of cortisol affects its relative affinity for the glucocorticoid receptor, with cortisol's affinity set to 1. Data is sourced from competitive binding assays. nih.gov

CompoundModificationRelative Affinity
Cortisol(Reference)1.00
Cortisol 21-acetateC21 Ester0.046
Cortisol 21-valerateC21 Ester0.32
Cortisol 17-acetateC17 Ester1.14
Cortisol 17-butyrateC17 Ester12.4
Cortisol 17-valerateC17 Ester11.5
Cortisol 17-acetate 21-acetateC17 & C21 Diester0.036
Cortisol 17-valerate 21-acetateC17 & C21 Diester0.76

Elucidation of Specific Molecular Interactions Governing Binding Affinity and Selectivity

The binding affinity and selectivity of a glucocorticoid are determined by the precise network of interactions it forms within the GR's ligand-binding pocket. Structural biology and molecular modeling have provided a detailed picture of these interactions for cortisol and other potent glucocorticoids. nih.govresearchgate.net

The binding of cortisol to the GR is stabilized by a series of specific hydrogen bonds and extensive hydrophobic interactions. nih.gov Key interactions for the cortisol scaffold include:

Hydrogen Bonds: The C3-ketone and the C11-hydroxyl group of the steroid are critical for forming hydrogen bonds with amino acid residues in the binding pocket. nih.gov The C21-hydroxyl group of cortisol also forms a key hydrogen bond with the side chain of Asp61-H. nih.gov

Hydrophobic Interactions: The steroid's core, composed of the A, B, C, and D rings, is buried within a hydrophobic region of the pocket, making favorable van der Waals contacts with numerous nonpolar amino acid residues. nih.gov

Rational Design of Novel Steroid Derivatives Based on Structural Insights

A detailed understanding of the GR's structure and its interactions with various ligands provides a foundation for the rational, structure-based design of novel steroid derivatives with improved properties. nih.govnih.gov The goal is often to enhance potency and selectivity, thereby increasing therapeutic efficacy while minimizing side effects. researchgate.netcornell.edu

Structural insights, such as those derived from the X-ray crystal structures of the GR LBD bound to ligands like cortisol and the highly potent mometasone (B142194) furoate, reveal key mechanisms for achieving high affinity. nih.govresearchgate.net For example, it was discovered that completely filling the ligand-binding pocket with bulky, lipophilic groups at the C17α position, such as a furoate ester, can provide additional anchoring contacts and dramatically increase potency. nih.govresearchgate.net

Applying these principles, one could rationally design novel derivatives based on the this compound scaffold. For instance:

Modifying the Thiolacetate Group: The acetyl portion of the 21-thiolacetate could be replaced with larger or more complex groups to probe for additional favorable interactions within that sub-pocket of the receptor.

Combining Modifications: The 21-thiolacetate modification could be combined with other known potency-enhancing modifications on the steroid scaffold, such as fluorination at the 9α position or substitutions on the A and B rings. uomustansiriyah.edu.iq

Targeting Specific Interactions: Based on molecular modeling, new functional groups could be introduced to form specific hydrogen bonds or hydrophobic interactions with key residues in the binding pocket that are not engaged by the parent molecule.

This structure-based approach accelerates the discovery of new drug candidates by focusing on compounds with a higher probability of success, moving beyond traditional trial-and-error methods. nih.govnih.gov

Future Directions and Emerging Research Avenues for Thiolated Corticosteroids

Development of Next-Generation Synthetic Methods for C-21 Steroid Thiolates

The synthesis of C-21 steroid thiolates has traditionally relied on multi-step processes. However, the future development of these compounds hinges on the creation of more efficient, scalable, and versatile synthetic strategies.

Future synthetic strategies are anticipated to focus on enzymatic and chemoenzymatic methods. These approaches could offer unparalleled stereoselectivity and regioselectivity, minimizing the need for extensive protecting group chemistry and simplifying purification. The development of such next-generation methods is critical for producing a wider library of C-21 steroid thiolates for biological screening.

Table 1: Comparison of Synthetic Methodologies for C-21 Steroid Thiolates

Method Description Advantages Challenges
Traditional Multi-Step Synthesis Involves activation of the C-21 hydroxyl, substitution with a thiol equivalent, and deprotection. Well-established chemistry. Often requires harsh reagents, multiple protection/deprotection steps, moderate yields.
Thiol-Ene "Click" Chemistry Photo-initiated reaction between a C-21 thiol and a norbornene-functionalized polymer or molecule. nih.govnih.gov High efficiency, rapid reaction times, biocompatible conditions, useful for creating biomaterials. nih.gov Primarily used for conjugation rather than initial synthesis of the thiol group itself.
Direct Thiolation Emerging methods aiming to directly convert the C-21 hydroxyl to a thiol in fewer steps. Increased atom economy, reduced waste, potentially higher yields. Requires development of novel reagents and catalysts to overcome selectivity challenges.
Enzymatic Synthesis Use of engineered enzymes to catalyze the thiolation reaction. High stereoselectivity and regioselectivity, mild reaction conditions. Requires significant enzyme engineering and development; substrate scope may be limited.

Exploration of Novel Biochemical Targets Beyond Traditional Steroid Receptors

While cortisol and its derivatives are well-known for their interaction with glucocorticoid (GR) and mineralocorticoid receptors (MR), the thiol group in compounds like Cortisol 21-thiolacetate introduces the potential for novel biochemical interactions. wikipedia.orgnih.govnih.gov Future research will increasingly focus on targets beyond these traditional nuclear receptors.

The thiol group is redox-active and can interact with the cellular thiol pool, including glutathione, and cysteine residues in proteins. This opens the possibility that thiolated corticosteroids could directly modulate cellular redox signaling pathways. nih.govmdpi.com Research has shown that cortisol administration can increase the thiol content of nuclear proteins by promoting the cleavage of disulfide bridges. nih.gov A molecule like this compound could participate more directly in these processes, potentially influencing protein function, enzyme activity, and transcription factor binding through thiol-disulfide exchange reactions. nih.gov

Emerging avenues of investigation include:

Direct Enzyme Inhibition/Activation: The thiol moiety could act as a nucleophile, targeting and covalently modifying active sites of specific enzymes involved in inflammation or metabolic pathways.

Modulation of Ion Channels: Thiol groups are known to affect the function of certain ion channels, presenting another potential non-receptor-mediated mechanism of action.

Interaction with Membrane Proteins: The modified steroid structure may alter its interaction with plasma membrane components, potentially influencing membrane fluidity or the function of membrane-bound signaling proteins. mdpi.com

Identifying these novel targets will require a combination of affinity chromatography, chemical proteomics, and computational modeling to predict and validate new binding partners.

Application as Chemical Probes for Cellular Pathway Elucidation

The unique chemical handle provided by the C-21 thiol group makes these compounds ideal candidates for development as chemical probes to investigate cellular processes. The reactivity of the thiol allows for the straightforward attachment of reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the core steroid structure. mdpi.com

These tagged versions of this compound could be used to:

Visualize Subcellular Localization: Fluorescently labeled probes would allow for real-time imaging of the compound's distribution within living cells, revealing its accumulation in specific organelles and its trafficking pathways. mdpi.com

Identify Binding Partners: Biotinylated probes could be used in pull-down assays coupled with mass spectrometry to isolate and identify proteins that interact with the thiolated corticosteroid, uncovering the novel targets discussed in the previous section.

Map Metabolic Fate: Radiolabeled or isotopically labeled thiol-corticosteroids can trace the metabolic transformation of the compound, clarifying how the thiol group affects its stability and conversion to other metabolites.

By using these molecules as probes, researchers can gain a deeper understanding of not only the mechanism of action of thiolated corticosteroids but also the fundamental biology of steroid signaling and redox regulation. ucr.edu

Advanced Preclinical Animal Model Development for Specific Biological Questions

Standard animal models of inflammation or immune response are useful for general screening of corticosteroids. nih.gov However, to investigate the unique properties of thiolated corticosteroids, more sophisticated and specific preclinical models are required. phypha.irresearchgate.net Future research will necessitate the development of animal models tailored to answer specific questions about the dual functions (anti-inflammatory and redox-modulating) of these compounds.

Examples of advanced models include:

Humanized Mouse Models: Developing mice with humanized glucocorticoid receptors or other relevant human genes can provide more accurate predictions of efficacy and mechanism in humans. nih.gov

Disease-Specific Models with a Redox Component: Utilizing models of diseases where oxidative stress is a key pathogenic feature (e.g., certain neurodegenerative diseases, ischemia-reperfusion injury, or specific autoimmune conditions) will be crucial. In these models, the potential antioxidant or redox-modulating effects of the thiol group can be directly assessed and compared against non-thiolated corticosteroids.

Conditional Knockout Models: Employing models where specific potential targets of thiolated corticosteroids are knocked out can help to confirm whether the compound acts through a novel pathway.

These advanced models will be instrumental in defining the therapeutic niche for thiolated corticosteroids and understanding how their unique structure translates into specific biological outcomes in a complex in vivo environment. researchgate.net

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Studies

To fully understand the system-wide effects of this compound, future preclinical studies must integrate multi-omics approaches. nih.gov Technologies like proteomics and metabolomics can provide an unbiased, global view of the cellular and physiological changes induced by a compound, revealing mechanisms that might be missed by hypothesis-driven approaches. mdpi.comnih.govnih.gov

By comparing the "omics" profiles of animals treated with cortisol versus this compound, researchers can:

Identify Unique Signaling Pathways: Proteomics can reveal which proteins and signaling cascades are differentially regulated by the thiolated compound. nih.govmdpi.com For instance, an upregulation of antioxidant enzymes alongside traditional GR-regulated genes would provide strong evidence for a dual mechanism of action.

Discover Novel Biomarkers: Metabolomics can identify specific metabolic shifts caused by the thiolated steroid, offering potential biomarkers to track its activity and efficacy in vivo. imrpress.commdpi.com

Build Comprehensive Mechanistic Models: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can create a detailed model of the compound's mechanism of action, from gene transcription to metabolic output. medrxiv.orgtum.de

This integrated approach will be essential for moving beyond a simple receptor-based understanding of corticosteroid action and toward a holistic view that incorporates the unique contributions of the C-21 thiol modification.

Table 2: Illustrative Proteomic Profile Comparison in a Preclinical Model

Protein Target Biological Function Hypothetical Change (Cortisol) Hypothetical Change (this compound) Implication
FKBP5 Glucocorticoid Receptor Chaperone Up-regulated Up-regulated Both compounds engage the GR pathway.
GILZ Glucocorticoid-induced Leucine Zipper Up-regulated Up-regulated Confirms activation of anti-inflammatory gene programs.
NF-κB Pro-inflammatory Transcription Factor Down-regulated (activity) Down-regulated (activity) Standard anti-inflammatory effect observed.
Thioredoxin Antioxidant/Redox Signaling No significant change Up-regulated Suggests a unique activation of antioxidant defense by the thiolated compound.
Peroxiredoxin H₂O₂ Scavenging Enzyme No significant change Up-regulated Indicates a specific response to mitigate oxidative stress.
HSP90 Chaperone Protein No significant change Moderate Down-regulation Potential novel interaction or modulation of protein folding stress pathways.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural identity of Cortisol 21-Thiolacetate in synthetic samples?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) should be employed to assess purity, with mobile phase conditions optimized for cortisol derivatives (e.g., acetonitrile/water gradients) .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the thiolacetate moiety at the C21 position. Peaks at δ 2.3–2.5 ppm (acetate methyl protons) and δ 3.5–4.0 ppm (C21 proton) are diagnostic .
  • Mass Spectrometry (MS) (e.g., ESI-MS) provides molecular ion confirmation ([M+H]⁺ expected at m/z 418.5) and fragmentation patterns to validate the structure .
    • Data Reporting : Include chromatograms, NMR spectra with peak assignments, and MS fragmentation profiles in supplementary materials to enable replication .

Q. How should experimental protocols be designed to ensure reproducibility in synthesizing this compound?

  • Methodological Answer :

  • Stepwise Documentation : Detail reaction conditions (solvent, temperature, catalyst), stoichiometry, and purification steps (e.g., column chromatography). For example, thiolacetylation of cortisol typically requires acetic anhydride and pyridine under anhydrous conditions .
  • Control Experiments : Include negative controls (e.g., omitting the acetylating agent) to confirm reaction specificity .
  • Replication : Provide raw yield data (mean ± SD) from ≥3 independent syntheses to address batch variability .

Q. What are the best practices for validating this compound quantification in biological matrices?

  • Methodological Answer :

  • Calibration Curves : Use matrix-matched standards (e.g., spiked serum) to account for interference. Linear ranges should cover expected physiological concentrations (e.g., 1–100 ng/mL) .
  • Recovery Studies : Report extraction efficiency (≥80%) and intra-/inter-day precision (CV <15%) .
  • Cross-Validation : Compare results across techniques (e.g., ELISA vs. LC-MS/MS) to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Systematic pH Studies : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC at timed intervals. Use first-order kinetics to calculate half-lives .
  • Mechanistic Analysis : Identify degradation products (e.g., free cortisol via hydrolysis) using MS/MS to clarify pathways .
  • Statistical Reconciliation : Apply ANOVA to assess whether discrepancies arise from methodological differences (e.g., buffer composition, temperature control) .

Q. What experimental strategies are effective for elucidating the metabolic pathways of this compound in hepatic models?

  • Methodological Answer :

  • In Vitro Incubations : Use primary hepatocytes or microsomal fractions with NADPH cofactors. Terminate reactions at multiple timepoints and analyze metabolites via UPLC-QTOF .
  • Isotopic Labeling : Synthesize deuterated this compound to track metabolic fate using MS .
  • Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (e.g., ketoconazole) to identify dominant metabolic enzymes .

Q. How should researchers address conflicting reports on the glucocorticoid receptor (GR) binding affinity of this compound?

  • Methodological Answer :

  • Standardized Assays : Use GR-transfected cell lines with luciferase reporters under identical conditions (e.g., ligand concentration, incubation time). Normalize data to dexamethasone (positive control) .
  • Structural Dynamics : Perform molecular docking studies to compare binding modes with cortisol, focusing on steric effects of the thiolacetate group .
  • Meta-Analysis : Pool published IC₅₀ values and evaluate variability sources (e.g., cell type, assay protocol) using multivariate regression .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ and Hill coefficients .
  • Outlier Detection : Use Grubbs’ test to exclude anomalous data points and ensure robust curve fitting .
  • Sensitivity Analysis : Vary model parameters (e.g., baseline response) to assess confidence intervals .

Q. How can researchers optimize supplementary materials to enhance reproducibility of this compound studies?

  • Methodological Answer :

  • Detailed Protocols : Provide step-by-step videos or flowcharts for complex procedures (e.g., metabolite extraction) .
  • Raw Data Repositories : Upload NMR/MS spectra, chromatograms, and kinetic plots to open-access platforms (e.g., Zenodo) .
  • Machine-Readable Formats : Include .csv files of numerical data for reanalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.